molecular formula C4H6BrF3 B3051960 2-Bromo-1,1,1-trifluoro-2-methyl-propane CAS No. 374-04-9

2-Bromo-1,1,1-trifluoro-2-methyl-propane

Cat. No. B3051960
CAS RN: 374-04-9
M. Wt: 190.99 g/mol
InChI Key: QZHKPNGHZXEFHM-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoro-2-methyl-propane is a chemical compound used as an intermediate in the production of organofluorine compounds . It is also used as a monomer in fluoropolymer production .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1,1,1-trifluoro-2-methyl-propane is C4H6BrF3 . The molecular weight is 190.99 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

2-Bromo-1,1,1-trifluoro-2-methyl-propane is a liquid at room temperature . It has a melting point of 17-19 degrees Celsius .

Scientific Research Applications

Application in Chemical Physics

Field

Chemical Physics

Summary of the Application

The compound 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) has been used in studies investigating photodissociation dynamics .

Methods of Application

The C–Br bond dissociation was investigated using resonance-enhanced multiphoton ionization coupled with a time-of-flight mass spectrometer (REMPI-TOFMS) .

Results or Outcomes

The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of BTFP. The average translational energies for the Br channels were found to be 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol for BTFP .

Application in Organic Chemistry

Field

Organic Chemistry

Summary of the Application

The compound 3-bromo-1,1,1-trifluoro-2-propanol (3-BTFP) has been used as an organic catalyst for the chemical fixation of CO2 with various epoxides .

Methods of Application

The reaction mechanism proposed involves the activation of the epoxide by 3-BTFP through hydrogen bonding interactions .

Results or Outcomes

The study demonstrated the effectiveness of 3-BTFP in combination with tetrabutylammonium iodide (TBAI) as an organic catalyst for the chemical fixation of CO2 with various epoxides .

Application in Agrochemical and Pharmaceutical Industries

Field

Agrochemical and Pharmaceutical Industries

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with “2-Bromo-1,1,1-trifluoro-2-methyl-propane”, have been used extensively in the agrochemical and pharmaceutical industries .

Methods of Application

The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Molecular Simulations

Field

Molecular Simulations

Summary of the Application

2-Bromo-2-chloro-1,1,1-trifluoroethane, or halothane, which is structurally similar to “2-Bromo-1,1,1-trifluoro-2-methyl-propane”, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .

Methods of Application

The study combined molecular simulations with free energy simulations .

Results or Outcomes

The study provided insights into the solvation of halothane in polarizable water and methanol .

Application in Air Analysis

Field

Air Analysis

Methods of Application

The concentration of halothane can directly be determined in the gas phase without sample preparation by measuring the absorption in a gas cuvette .

Results or Outcomes

Application in Anesthesia

Field

Anesthesia

Summary of the Application

2-Bromo-2-chloro-1,1,1-trifluoroethane, or halothane, has been used in a study to investigate the interaction of anesthetics with the Rho GTPase regulator Rho GDP dissociation inhibitor .

Methods of Application

The study involved the use of halothane as an inhalation anesthetic .

Results or Outcomes

The study provided insights into the interaction of anesthetics with the Rho GTPase regulator Rho GDP dissociation inhibitor .

Safety And Hazards

2-Bromo-1,1,1-trifluoro-2-methyl-propane is classified as a dangerous substance. It has hazard statements H225, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name

2-bromo-1,1,1-trifluoro-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c1-3(2,5)4(6,7)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHKPNGHZXEFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577652
Record name 2-Bromo-1,1,1-trifluoro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,1-trifluoro-2-methyl-propane

CAS RN

374-04-9
Record name 2-Bromo-1,1,1-trifluoro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,1,1-trifluoro-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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